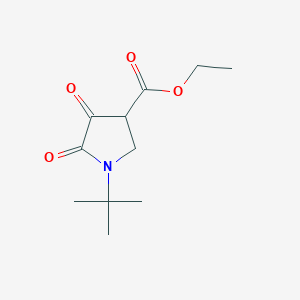

Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate

Description

Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a tert-butyl substituent at the 1-position and two ketone groups (dioxo) at the 4- and 5-positions of the pyrrolidine ring. The ethyl ester group at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-16-10(15)7-6-12(11(2,3)4)9(14)8(7)13/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSLVAUISXMURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277002 | |

| Record name | ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-48-1 | |

| Record name | NSC332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-oxocyclobutylcarbamate with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate serves as a key intermediate for synthesizing tetrahydropyrrolo[1,2-a]pyrazin-4-spiro-3′-pyrrolidine derivatives. These derivatives have shown promise as therapeutic agents for diabetic complications due to their potent aldose reductase inhibitory activity .

Organic Synthesis

This compound is utilized in various organic synthesis applications due to its unique pyrrolidine structure, which allows for diverse reactivity patterns. It can be modified to yield compounds with distinct biological activities.

Case Study 1: Therapeutic Agents for Diabetes

A study highlighted the synthesis of tetrahydropyrrolo derivatives from this compound, demonstrating their effectiveness in inhibiting aldose reductase, a key enzyme involved in diabetic complications. The research showed that these derivatives could significantly lower glucose-induced sorbitol accumulation in vitro .

Case Study 2: Synthesis of Bioactive Compounds

Research published on the new synthesis of alkyl derivatives from this compound indicated its utility in creating bioactive compounds with potential pharmacological effects. The study outlined a series of reactions that led to the formation of compounds with enhanced biological properties compared to their precursors .

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5-dioxopyrrolidine-3-carboxylates, where variations in substituents significantly influence reactivity, stability, and biological activity. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of 4,5-Dioxopyrrolidine Derivatives

Key Observations

n-Alkyl substituents (e.g., propyl, butyl) reduce steric bulk, increasing accessibility for reactions at the dioxo groups. Aromatic/hydrophobic substituents (e.g., benzyl, furylmethyl) enhance π-π stacking interactions, which could be leveraged in materials science or drug design .

Functional Group Influence :

- The dioxo (4,5-diketone) configuration increases electrophilicity, making these compounds prone to nucleophilic additions or condensations.

- Ester groups (ethyl vs. methyl) modulate solubility and hydrolysis rates. Ethyl esters generally exhibit slower hydrolysis than methyl esters, enhancing stability in aqueous environments .

Safety and Toxicity Considerations: While direct toxicity data for the target compound is unavailable, structurally related Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS 98477-12-4) exhibits acute oral toxicity (H302) and skin irritation (H315) . This suggests that tert-butyl-substituted pyrrolidine derivatives may require stringent handling protocols. Compounds with heteroaromatic substituents (e.g., furylmethyl) could generate toxic pyrolysis products (e.g., NOx, CO) under combustion, as noted in analogous safety data .

Synthetic Utility :

- The tert-butyl variant’s steric profile may favor selective reactions in multi-step syntheses, whereas n-alkyl analogs are better suited for high-yield, bulk transformations.

- Crystallographic data for such compounds (if available) would likely be refined using SHELX programs , given their dominance in small-molecule crystallography .

Biological Activity

Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

The presence of a pyrrolidine ring combined with dioxo and carboxylic acid functional groups contributes to its unique reactivity and biological interactions compared to similar compounds.

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. The structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biological effects depending on the target involved. This interaction is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

Antibacterial Properties

The compound has been investigated for its antibacterial activity. In a study examining various derivatives, it was noted that structural modifications could enhance or diminish antibacterial efficacy against strains like E. coli. The results indicated that while some analogs showed significant inhibitory effects, others did not demonstrate any antibacterial activity unless specific conditions were met .

Research Findings and Case Studies

Several studies have focused on the biological implications of this compound:

- Structure-Activity Relationship (SAR) Studies : These studies have explored how variations in the compound's structure influence its biological activity. For example, modifications to the tert-butyl group or the dioxopyrrolidine structure have been shown to affect enzyme inhibition rates significantly .

- In Vivo Studies : Animal model experiments have demonstrated the compound's potential neuroprotective effects. In models of neurodegenerative diseases, it showed promise in alleviating symptoms by modulating specific neurotransmitter systems .

- Synergistic Effects : Research has also explored the synergistic effects of this compound when used in combination with other therapeutic agents. Such combinations have been shown to enhance overall efficacy against bacterial infections and metabolic disorders .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic methodologies for introducing the tert-butyl group into pyrrolidine derivatives like Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate?

The tert-butyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates can be synthesized using tert-butyl chloroformate or Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C). Photoinduced reactions, such as those involving 1,4-dihydropyridines, have also been employed for functionalizing pyrrolidine frameworks . Characterization often involves monitoring reaction progress via [³¹P] NMR or LC-MS to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include multinuclear NMR (¹H, ¹³C, and [³¹P] NMR) to resolve rotational isomers and confirm substituent positions. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, with refinement typically performed using SHELXL .

Q. What safety protocols should be followed when handling this compound?

Safety data sheets for structurally similar tert-butyl pyrrolidine derivatives highlight risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Recommended precautions include using fume hoods, wearing nitrile gloves, and avoiding ignition sources. Emergency procedures for spills involve neutral absorbents (e.g., vermiculite) and disposal as hazardous waste per local regulations .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

SHELXL is widely used for refining small-molecule crystal structures due to its robust handling of twinning, high-resolution data, and disorder. For this compound, key steps include:

- Assigning anisotropic displacement parameters to non-H atoms.

- Modeling disorder in the tert-butyl group using PART instructions.

- Validating hydrogen bonding via Hirshfeld surface analysis. Cross-validation with spectroscopic data (e.g., NMR coupling constants) helps resolve discrepancies in torsional angles .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) vs. static crystal packing. For example, [³¹P] NMR might reveal two rotamers in solution, while SC-XRD shows a single conformer. Strategies include:

- Variable-temperature NMR to assess energy barriers between conformers.

- DFT calculations to compare relative stabilities of observed and theoretical structures.

- Repeating crystallization in different solvents to capture polymorphic forms .

Q. What mechanistic insights exist for reactions involving the 4,5-dioxopyrrolidine core?

The dioxopyrrolidine moiety is prone to nucleophilic attack at the carbonyl groups. Studies on analogous compounds suggest that photoinduced reactions (e.g., using UV light or photocatalysts) can facilitate C–P bond formation via radical intermediates. Mechanistic probes include isotopic labeling (e.g., ¹⁸O) to track oxygen migration and kinetic studies to determine rate-limiting steps .

Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?

Key parameters include:

- Catalyst selection : DMAP or Pd catalysts for coupling reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc protection. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.